Zinc-Copper couple
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152720 | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-27-1, 53801-63-1 | |
| Record name | Copper, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Zinc copper couple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for Synthesis and Controlled Activation of Zinc Copper Couple
Diverse Preparative Strategies for Zinc-Copper Couple Formulations
The choice of preparative strategy for a this compound is often dictated by the intended application and the desired reactivity of the reagent. wikipedia.org While some methods yield a highly active couple suitable for sensitive reactions, others provide a more moderate and storable form of activated zinc. sciencemadness.orgstudylib.net
A common approach to synthesizing the this compound involves the chemical reduction of a copper(II) salt to metallic copper by zinc metal. The freshly deposited copper forms a galvanic couple with the excess zinc, resulting in an activated reagent.
An early and effective method for preparing the this compound involves the high-temperature treatment of a mixture of copper(II) oxide and zinc dust with hydrogen gas. wikipedia.org In a typical procedure, finely ground copper(II) oxide is thoroughly mixed with zinc dust. orgsyn.orgrsc.org This mixture is then placed in a combustion tube and heated to approximately 500°C in a stream of hydrogen gas. wikipedia.orgorgsyn.org The hydrogen gas reduces the copper(II) oxide to metallic copper, which then alloys with the zinc powder. rsc.orgyoutube.com The process is continued for a set duration, after which the mixture is cooled to room temperature under a hydrogen atmosphere to prevent re-oxidation of the freshly formed, reactive couple. orgsyn.org The resulting product is a dark gray, lumpy solid that is typically ground into a fine powder before use. orgsyn.org
A more convenient and cost-effective method for preparing the this compound involves the treatment of zinc powder with an aqueous solution of copper(II) sulfate (B86663). wikipedia.orgthermofisher.com This single displacement reaction deposits copper metal directly onto the surface of the zinc particles. quora.comquora.com The procedure often begins with the activation of zinc dust by washing with an acid, such as hydrochloric acid, to remove any passivating oxide layer. sciencemadness.org Following the acid wash, the zinc is treated with a solution of copper(II) sulfate. quora.comsciencemadness.org The more electropositive zinc reduces the copper(II) ions to metallic copper, which coats the zinc dust. quora.comquora.comyoutube.com The reaction is visually indicated by the disappearance of the blue color of the copper(II) sulfate solution and the formation of a dark coating of copper on the zinc. quora.comyoutube.com The prepared couple is then washed successively with water, ethanol (B145695), and ether to remove residual salts and water, before being dried under a vacuum. sciencemadness.org
A highly regarded method for its simplicity and the high, reproducible activity of the resulting couple involves treating zinc dust with copper(II) acetate (B1210297) monohydrate in hot acetic acid. wikipedia.orgsciencemadness.orgresearchgate.net This procedure, often referred to as LeGoff's method, is known to produce a very active this compound. sciencemadness.orgresearchgate.net In this preparation, zinc dust is added to a rapidly stirred, hot solution of copper(II) acetate monohydrate in glacial acetic acid. studylib.netresearchgate.net The reaction is swift, and after a short period, the resulting dark gray or reddish-brown powder is allowed to settle. sciencemadness.orgresearchgate.net The couple is then isolated by decantation and washed with acetic acid followed by ether to yield the final product. researchgate.net A less reactive version can be prepared using granular zinc instead of zinc dust. sciencemadness.orgresearchgate.net The use of acetic acid facilitates the reduction of copper(II) to copper(0) by zinc. machinemfg.com
For certain applications, particularly on a large scale, the in situ generation of the this compound is a preferred strategy. This approach circumvents the need to isolate, handle, and store the often air- and moisture-sensitive reagent. tandfonline.com The couple can be generated directly in the reaction vessel just before or during the main reaction. wikipedia.org One method involves reacting zinc dust with a copper source like copper(I) chloride in a refluxing ethereal solvent. wikipedia.org
Another effective in situ procedure involves the activation of zinc dust with a catalytic amount of copper(II) acetate monohydrate in a solvent like methanol (B129727), sometimes with a small quantity of acetic acid. tandfonline.com The slurry is warmed and then cooled, at which point the substrate is added directly to the activated mixture. tandfonline.com This technique has been successfully applied to the large-scale synthesis of a key intermediate for dideoxyinosine, where it provided improved convenience and reproducibility over using a pre-formed, isolated couple. tandfonline.com
The choice of preparative method for the this compound has a direct impact on its subsequent reactivity and the reproducibility of the results. wikipedia.orgtandfonline.com The development of various methods has been driven by the need for reagents with consistent and predictable behavior. wikipedia.org
The high-temperature hydrogen reduction of copper(II) oxide is an older method that produces an active couple but is less convenient than solution-based methods. wikipedia.orgorgsyn.org The aqueous copper(II) sulfate method is inexpensive and widely used, but the activity of the resulting couple can be variable, and the multi-step washing process can be tedious. wikipedia.orgsciencemadness.org
In contrast, the method using copper(II) acetate in hot acetic acid is reported to be highly reproducible and yields a very active reagent, making it a popular choice for laboratory-scale synthesis. wikipedia.orgresearchgate.net The in situ activation of zinc, for example with copper(II) acetate in methanol, offers significant advantages for industrial-scale processes by eliminating the need to handle the pyrophoric couple and ensuring reproducible activation. tandfonline.com The activity of the couple can also be modulated by the physical form of the zinc used; for instance, zinc dust generally produces a more active couple than zinc granules. sciencemadness.orgresearchgate.net
The following table provides a comparative overview of the different preparative methods.
| Preparative Method | Copper Source | Zinc Form | Conditions | Reported Activity | Reproducibility & Notes |
|---|---|---|---|---|---|
| High-Temperature H₂ Reduction | Copper(II) Oxide (CuO) | Zinc Dust | ~500°C, H₂ gas stream | Active orgsyn.org | Early method; less convenient than solution-based preparations. wikipedia.org |
| Aqueous Acidic Treatment | Copper(II) Sulfate (CuSO₄) | Zinc Powder | Aqueous HCl, then aq. CuSO₄ | Active, but can be variable sciencemadness.org | Inexpensive and common, but can be tedious due to multiple washing steps. wikipedia.orgsciencemadness.org |
| Hot Acetic Acid Method | Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) | Zinc Dust | Hot glacial acetic acid | Very Active researchgate.net | Reportedly simple and highly reproducible. wikipedia.orgresearchgate.net |
| In Situ Generation | Copper(I) Chloride (CuCl) or Copper(II) Acetate | Zinc Dust | Refluxing ether (with CuCl) or warm methanol (with Cu(OAc)₂) | Active and sufficient for intended reaction tandfonline.com | Convenient for large-scale synthesis; avoids isolation of the pyrophoric couple, improving reproducibility. tandfonline.com |
Reduction of Oxidized Copper Species with Zinc Substrates
Advanced Activation Techniques for Enhancing this compound Reactivity
The efficacy of the this compound in chemical synthesis is critically dependent on the activity of the zinc surface. Over the years, various advanced techniques have been developed to enhance its reactivity, moving beyond simple preparations to more controlled and potent activation protocols. These methods can be broadly categorized into physical and chemical procedures, alongside the development of alternative, highly reactive zinc reagents.
Physical Activation Protocols: Sonication and Mechanical Milling
Physical methods provide a means to activate the this compound by increasing surface area and removing passivating layers without introducing additional chemical reagents.
Sonication: The application of ultrasound is a widely used technique to enhance the reactivity of the this compound. The process, known as sonication, utilizes the acoustic cavitation generated by high-frequency sound waves. The formation and collapse of microscopic bubbles on the metal surface create localized high pressures and temperatures, which effectively clean and activate the surface. This mechanical agitation dislodges passivating oxide layers, exposing fresh, reactive zinc. In reactions like the Simmons-Smith cyclopropanation, sonication has been shown to increase the rate of formation of the active zinc species, as the initial reaction occurs at the metal's surface. wikipedia.org The treatment of metallic zinc with ultrasound is a recognized method for producing activated zinc for various chemical transformations. google.com
Mechanical Milling: High-energy ball milling is another physical technique used to activate metal reagents. While less commonly cited specifically for the this compound in standard organic synthesis literature, the principles apply. Mechanical milling involves the repeated fracturing and cold-welding of metal particles in a high-energy mill. This process creates highly defected, nanocrystalline structures with a large surface area and increased surface energy, leading to enhanced chemical reactivity. This technique can produce activated powders from bulk metals, potentially offering a solvent-free activation method.
Chemical Activation Procedures: Etching and Formation of Specific Alloys
Chemical activation involves treating the zinc metal with specific reagents to etch its surface or by forming alloys with precise compositions to enhance electronic properties and reactivity.
Etching: A common strategy to activate zinc involves etching the surface with acids or other reagents. A convenient and inexpensive method involves treating zinc powder with hydrochloric acid in the presence of copper(II) sulfate. wikipedia.org Other processes for preparing activated zinc include etching the metal with reagents such as iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride. wikipedia.orggoogle.com The addition of iodine, for instance, is thought to promote the subsequent reaction of the this compound with diiodomethane (B129776). orgsyn.org These etching agents work by removing the passivating zinc oxide (ZnO) layer, creating surface defects and increasing the effective surface area for reaction.
Formation of Specific Alloys: The method of preparation dictates the alloy's composition and, consequently, its reactivity. The zinc content in a this compound is typically over 90%. wikipedia.org However, the choice of copper source and reaction conditions significantly influences the couple's activity.
LeGoff's Method: A simple and reproducible method that yields a very active couple involves adding zinc dust to a solution of copper(II) acetate monohydrate in hot acetic acid. researchgate.netsciencemadness.org
Cupric Oxide Reduction: An early method involved treating a mixture of zinc dust and copper(II) oxide with hydrogen gas at 500°C. wikipedia.orgorgsyn.org
In Situ Generation: The couple can be generated in situ by reacting zinc dust with copper(I) chloride in a refluxing ether solvent. wikipedia.org
The choice of method is primarily dictated by the intended application, as different preparations yield couples with varying levels of reactivity. wikipedia.org For example, a less reactive couple can be prepared using granular zinc instead of zinc dust with the copper(II) acetate method. researchgate.netsciencemadness.org
Exploration of Alternative Activated Zinc Forms (e.g., Rieke Zinc, Zinc-Silver Couple, Diethylzinc)
In the quest for highly reactive and soluble organozinc reagents, several alternatives to the traditional this compound have been developed.
Rieke Zinc: One of the most notable forms of activated zinc is Rieke zinc. It is prepared by the reduction of a zinc(II) salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like potassium or lithium naphthalenide. wikipedia.orgnih.gov This process generates a highly reactive, finely divided zinc powder with a large surface area. google.com Rieke zinc is exceptionally effective for the oxidative addition of a wide range of organic halides. nih.gov Studies have shown that the presence of lithium chloride (LiCl), a byproduct of lithium-based reduction, plays a crucial role by enhancing the solubilization of the organozinc intermediates formed on the metal surface. nih.gov
Zinc-Silver Couple: Analogous to the this compound, a zinc-silver couple can be prepared. This is typically achieved by treating zinc with silver acetate in acetic acid. google.com While effective, its use is often limited to specific reactions, such as the Simmons-Smith reaction, and like some this compound preparations, it requires laborious drying under vacuum before use. google.com
Diethylzinc (B1219324): Diethylzinc (Zn(C₂H₅)₂) was the first organozinc compound ever synthesized, originally prepared by Edward Frankland in 1848. wikipedia.org It can be synthesized via the reaction of a mixture of ethyl iodide and ethyl bromide with a this compound. wikipedia.org Diethylzinc is a pyrophoric liquid that serves as a soluble and highly reactive source of the ethylzinc (B8376479) moiety and is used in various organic transformations, including as a precursor for generating the active species in some cyclopropanation reactions. orgsyn.orgwikipedia.org
Table 1: Comparison of Activated Zinc Forms
| Feature | This compound | Rieke Zinc | Zinc-Silver Couple | Diethylzinc |
|---|---|---|---|---|
| Preparation | Reduction of Cu(II) salts by Zn metal. wikipedia.org | Reduction of Zn(II) salts by alkali metals. nih.gov | Reduction of Ag(I) salts by Zn metal. google.com | Reaction of ethyl halides with Zn-Cu couple. wikipedia.org |
| Physical Form | Darkly-colored powder. wikipedia.org | Fine, highly reactive black powder. nih.gov | Powder. google.com | Colorless liquid. wikipedia.org |
| Key Advantage | Inexpensive, storable, and easily prepared. wikipedia.orgsciencemadness.org | Extremely high reactivity toward organic halides. nih.gov | Alternative to Zn-Cu for specific reactions. google.com | Soluble, well-defined reagent. wikipedia.org |
| Handling | Can be air-sensitive when highly active. researchgate.net | Requires strict inert atmosphere techniques. riekemetals.com | Requires drying under vacuum. google.com | Highly pyrophoric; reacts violently with water. wikipedia.org |
Strategies for Stabilization and Preservation of Activated this compound
A significant advantage of the this compound is that it can be prepared as a storable form of activated zinc. sciencemadness.org However, its high reactivity also makes it susceptible to deactivation upon exposure to the atmosphere. The preservation of its activity is therefore crucial for its reliable use in synthesis.
The primary cause of deactivation is oxidation. Highly active this compound deteriorates in the presence of moist air and is sensitive to oxygen. researchgate.netsciencemadness.org To mitigate this, the prepared couple should be thoroughly dried and stored under an inert atmosphere, such as nitrogen or argon. researchgate.netriekemetals.com After preparation, which often involves washing with solvents like ether to remove residual reagents, the couple should be dried under vacuum. google.com For long-term storage, it is best kept in a sealed container under nitrogen. researchgate.net When handling the reagent, particularly the most active forms, maintaining an inert atmosphere helps to preserve its chemical potency until it is used. researchgate.netriekemetals.com
Mechanistic Elucidation of Zinc Copper Couple Mediated Reactions
Fundamental Principles of Zinc Activation by Copper in Bimetallic Couples
The enhanced reactivity of the zinc-copper couple compared to zinc metal alone is central to its synthetic applications. While the exact origin of this activation is not exhaustively documented, it is widely speculated that the presence of copper modifies the surface properties of the zinc, thereby increasing its reactivity. wikipedia.org The couple is not a substance with a fixed chemical structure or a specific alloy composition; it can contain varying ratios of copper and zinc, though typically zinc is present in excess of 90%. wikipedia.org
The formation of the this compound involves the reduction of a copper(II) species by zinc metal, which is used in excess. wikipedia.org This process creates a galvanic cell on a microscopic scale. In this bimetallic system, zinc, being more electropositive than copper, acts as the anode and is preferentially oxidized. quora.comlibretexts.orguobaghdad.edu.iq The copper, in turn, serves as a cathode. quora.com This electrochemical interaction is believed to facilitate the oxidative addition of zinc into substrates like diiodomethane (B129776), a critical step in the formation of the reactive organozinc intermediate. masterorganicchemistry.comslideshare.net The presence of copper essentially provides a lower energy pathway for the oxidation of zinc, thereby "activating" it for subsequent chemical reactions.
The preparation method of the this compound can influence its reactivity. Common methods include treating zinc dust with copper(II) sulfate (B86663) in water or with copper(II) acetate (B1210297) monohydrate in hot acetic acid. wikipedia.org These methods aim to deposit a finely divided layer of copper onto the surface of the zinc particles, maximizing the interfacial area where the bimetallic activation occurs.
Electron Transfer Pathways and Redox Processes at the Couple Surface
The core of the this compound's function lies in redox reactions occurring at its surface. Zinc, being the more reactive metal in this pairing, undergoes oxidation, losing electrons to become Zn²⁺ ions. quora.comlibretexts.orglearner.org This process can be represented by the following half-reaction:
Zn(s) → Zn²⁺(aq) + 2e⁻ libretexts.org
In the context of a reaction like the Simmons-Smith cyclopropanation, these electrons are transferred to an acceptor molecule. For instance, in the presence of diiodomethane (CH₂I₂), the zinc metal inserts into the carbon-iodine bond in an oxidative addition step. masterorganicchemistry.comslideshare.net This is a key redox process where the zinc is oxidized from its elemental state (oxidation state 0) to a +2 oxidation state within the organozinc intermediate.
The copper component of the couple facilitates this electron transfer. Acting as the cathode in the microscopic galvanic cells formed on the metal surface, copper provides a site for electrons to accumulate, thereby promoting the oxidation of the adjacent zinc atoms. quora.comuobaghdad.edu.iqgalco.ie This separation of anodic (zinc oxidation) and cathodic sites is crucial for the efficient generation of the reactive organozinc species. When a solution containing copper(II) ions is used to prepare the couple, the copper ions are reduced to copper metal, which deposits on the zinc surface. learner.orgcolorado.edu
Formation and Reactivity of Organozinc Carbenoid Intermediates
A pivotal aspect of this compound chemistry is the in situ generation of organozinc carbenoids. These species, while not free carbenes, exhibit carbene-like reactivity and are the key intermediates in reactions such as the Simmons-Smith cyclopropanation. wikipedia.orgucl.ac.ukwikipedia.org The most well-known of these is iodomethylzinc iodide (ICH₂ZnI), formed from the reaction of the this compound with diiodomethane. wikipedia.orgmasterorganicchemistry.com
The formation of this carbenoid involves the oxidative addition of zinc into the carbon-iodine bond of diiodomethane. slideshare.netslideshare.net This process is believed to occur on the surface of the activated zinc. wikipedia.org The resulting organozinc species possesses a carbon-zinc bond that is polarized towards the carbon, giving the methylene (B1212753) group nucleophilic character. masterorganicchemistry.comwikipedia.org
The reactivity of these organozinc carbenoids is a cornerstone of their synthetic utility. researchgate.netucl.ac.uk They are electrophilic enough to react with alkenes, yet their reactivity can be modulated. For instance, the presence of Lewis basic functional groups (like hydroxyl groups) on the alkene substrate can direct the cyclopropanation to a specific face of the molecule. wikipedia.orgchemistry-reaction.com The carbenoid is thought to coordinate to the Lewis basic group prior to the cyclopropanation step, leading to high diastereoselectivity. ethz.ch
The general reactivity of the organozinc carbenoid in cyclopropanation is depicted below:
The direct observation and structural elucidation of the transient organozinc intermediates generated from the this compound are challenging due to their high reactivity and often heterogeneous nature. ucl.ac.ukuu.nl Much of the structural understanding comes from analogy to more stable organozinc compounds and from spectroscopic studies of the reaction mixtures. uu.nlnih.gov
Organozinc compounds typically exhibit coordination geometries determined by electrostatic and steric factors, with two- and three-coordinate complexes being common. wikipedia.orglibretexts.org Dialkylzinc compounds, for example, are generally monomeric with a linear coordination at the zinc atom. wikipedia.orglibretexts.org The structure of the Simmons-Smith reagent, iodomethylzinc iodide, in solution is complex and can exist as an equilibrium mixture of various species, including Schlenk-type equilibria.
Advanced spectroscopic techniques have provided insights into the nature of these species in solution. NMR spectroscopy has been a valuable tool for studying the structure of organozinc reagents. nih.govmorressier.comescholarship.org For instance, NMR studies can provide information on the number of chemically equivalent alkyl groups attached to the zinc center. nih.gov X-ray absorption spectroscopy (XAS) has also been employed to probe the coordination environment of zinc in solution, revealing details about the solvation state and the nature of the ligands bound to the zinc atom. chemrxiv.orgresearchgate.net These studies have shown that the solvent and additives can play a crucial role in stabilizing organozinc intermediates and influencing their structure and reactivity. escholarship.orgchemrxiv.org
The reactivity of organozinc carbenoids is significantly influenced by the ligand environment around the zinc center and the stoichiometry of the reactants. ucl.ac.ukescholarship.org The nature of the ligands can affect the electrophilicity and steric bulk of the carbenoid, thereby altering its reactivity and selectivity. ucl.ac.ukresearchgate.net
For example, in the Simmons-Smith reaction, the solvent itself can act as a ligand. Ethereal solvents like diethyl ether are commonly used and are believed to coordinate to the zinc atom, stabilizing the carbenoid species. wikipedia.org The basicity of the solvent can impact the rate of the reaction; more basic solvents can decrease the rate due to stronger coordination to the electrophilic zinc center. nih.gov
Additives can also function as ligands and dramatically alter the carbenoid's behavior. The addition of Brønsted acids or other Lewis acids can enhance the reactivity of the carbenoid. ucl.ac.ukethz.ch For instance, the use of trifluoroacetic acid can generate a more reactive zinc carbenoid, (F₃CCO₂)ZnCH₂I, which is capable of cyclopropanating even less reactive alkenes. ethz.ch Similarly, the presence of lithium salts can promote the formation of organozinc reagents by facilitating the solubilization of intermediates from the zinc surface. escholarship.org
The stoichiometry of the carbenoid generation is also a critical factor. ucl.ac.uk The ratio of the dihaloalkane to the this compound can influence the efficiency of carbenoid formation and the subsequent reaction yields. An excess of the this compound is often used to ensure complete conversion of the dihaloalkane. wikipedia.org
Table of Ligand Effects on Zinc Carbenoid Reactivity
| Ligand/Additive | Effect on Reactivity | Reference |
|---|---|---|
| Ethereal Solvents | Stabilization of carbenoid | wikipedia.org |
| Trifluoroacetic Acid | Increased electrophilicity and reactivity | ethz.ch |
| Lithium Salts | Promotion of organozinc formation | escholarship.org |
| Dialkylphosphate Anions | Formation of storable carbenoids | acs.orgresearchgate.net |
Detailed Mechanistic Pathways of Key Reactions
The this compound is most famously associated with the Simmons-Smith cyclopropanation reaction. Understanding the detailed mechanistic pathway of this reaction has been a subject of considerable research.
The mechanism of the Simmons-Smith cyclopropanation is widely accepted to be a concerted process. masterorganicchemistry.comslideshare.netorganicchemistrytutor.com This means that the two new carbon-carbon bonds forming the cyclopropane ring are formed simultaneously, and the carbon-iodine bond in the carbenoid is broken in a single transition state. organicchemistrytutor.comyoutube.com
The concerted nature of the mechanism is supported by the stereospecificity of the reaction. For example, a cis-alkene will exclusively yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted cyclopropane. chemistry-reaction.com This retention of stereochemistry is a hallmark of a concerted pathway, as a stepwise mechanism involving a free carbene or a radical intermediate would likely lead to a mixture of stereoisomers.
The transition state for the cyclopropanation is often depicted as a "butterfly-type" structure. wikipedia.orgchemistry-reaction.comnih.gov In this model, the alkene coordinates to the zinc atom of the carbenoid, and the methylene group is then transferred to the double bond in a synchronous fashion. chemistry-reaction.comnih.gov This concerted mechanism avoids the formation of high-energy, un-stabilized intermediates. slideshare.net
While the concerted mechanism is the generally accepted model, the exact details of the transition state and the role of aggregation of the organozinc species continue to be areas of investigation. ucl.ac.ukrsc.org The complexity of this heterogeneous system, involving a solid-phase reagent and soluble intermediates, makes definitive mechanistic studies challenging. ucl.ac.uk Nevertheless, the collective evidence strongly points towards a concerted pathway for the cyclopropanation of alkenes by this compound-derived carbenoids.
Radical Intermediates in Reductive Processes and Conjugate Additions
The mechanism of reactions mediated by the this compound, particularly in reductive processes and conjugate additions, is often proposed to involve radical intermediates. The zinc metal acts as a single-electron donor, initiating a sequence of radical steps.
In the reduction of alkyl halides (R-X), the reaction is believed to begin with the transfer of an electron from the zinc surface to the alkyl halide molecule. doubtnut.com This results in the homolytic cleavage of the carbon-halogen bond, forming an alkyl radical (R•) and a halide ion (X⁻). doubtnut.com The generated alkyl radical can then follow various pathways depending on the reaction conditions and substrates present.
For conjugate additions to α,β-unsaturated carbonyl compounds, a well-accepted pathway involves the formation of an alkyl radical from an alkyl halide, which then adds to the β-position of the unsaturated system. researchgate.netyoutube.com A proposed mechanism for this process is detailed below:
Radical Formation : The alkyl halide reacts with the this compound, accepting a single electron from the zinc metal to form an alkyl radical (R•). youtube.com
Conjugate Addition : The newly formed alkyl radical attacks the β-carbon of the α,β-unsaturated system, creating a new carbon-centered radical intermediate. youtube.com
Second Electron Transfer : This new radical intermediate accepts a second electron from the zinc surface, generating a zinc enolate or a carbanion. youtube.com
Protonation : The intermediate carbanion is then protonated by a proton source in the reaction mixture, such as water or an alcohol solvent, to yield the final conjugate addition product. youtube.com
This radical pathway is supported by various experimental observations. For instance, the use of isopropyl iodide in the presence of a this compound readily produces the corresponding conjugate addition product with α,β-unsaturated ketones. youtube.com
Table 1: Proposed Radical Mechanism Steps in this compound Mediated Conjugate Addition
| Step | Description | Reactants | Intermediates | Products |
| 1 | Initial Electron Transfer | Alkyl Halide (R-X), Zn(Cu) | [R-X]•⁻ | Alkyl Radical (R•), Halide Ion (X⁻) |
| 2 | Radical Attack | R•, α,β-Unsaturated System | Carbon-centered Radical | - |
| 3 | Second Electron Transfer | Carbon-centered Radical, Zn(Cu) | Carbanion / Zinc Enolate | - |
| 4 | Protonation | Carbanion / Zinc Enolate, Proton Source (e.g., H₂O) | - | Conjugate Addition Product |
Computational Chemistry and Theoretical Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate mechanisms of reactions involving the this compound. Theoretical approaches, particularly Density Functional Theory (DFT), offer insights into the electronic structures, energies of intermediates and transition states, and the nature of the catalyst surface.
Density Functional Theory (DFT) Studies of Transition States and Intermediates
Density Functional Theory (DFT) has become a standard method for exploring the thermodynamics and kinetics of chemical reactions. In the context of zinc-copper systems, DFT calculations can elucidate the feasibility of proposed reaction pathways by computing the energies of reactants, intermediates, transition states, and products. mdpi.com
For example, DFT studies have been used to demonstrate the thermodynamic feasibility of transmetalation processes between zinc(II) and copper(II) complexes, which can be a crucial step in certain catalytic cycles. mdpi.com By calculating the total energies of the zinc complex and the corresponding copper complex, researchers can predict whether the substitution of zinc by copper is a thermodynamically favorable process. mdpi.com
DFT calculations can also be applied to model the intermediates proposed in radical mechanisms. The geometry and electronic structure of alkyl radicals, radical anions, and transition states for radical addition can be optimized to understand their stability and reactivity. While specific DFT studies on the radical mechanisms of the classical this compound in organic synthesis are not abundant, the principles are well-established from studies on related organometallic systems. biointerfaceresearch.comnih.gov These studies investigate the binding patterns and energies of metal cations like Cu²⁺ and Zn²⁺ with various ligands, providing fundamental data on the stability of potential intermediates. biointerfaceresearch.com
Modeling of Heterogeneous Reaction Systems at the Metal Surface
The reactions involving the this compound are heterogeneous, occurring at the interface between the solid metal alloy and the liquid solution. Modeling such systems is complex but crucial for understanding the catalyst's activity. The activation of zinc by copper is a key aspect, though its precise origin is not fully documented, it is speculated that copper enhances the reactivity of zinc at the alloy surface. wikipedia.org
Computational models often focus on understanding the structure and stability of zinc and copper species on a support or as an alloy. acs.org These studies are particularly prominent in the field of catalysis for processes like methanol (B129727) synthesis from CO₂, where Cu/ZnO catalysts are industrial mainstays. nih.govnih.gov
Key findings from these theoretical models include:
Surface Alloying : DFT and machine-learning molecular dynamics simulations have been used to study the formation of Cu-Zn surface alloys. These models show how zinc atoms deposit on and integrate into copper surfaces, such as Cu(111), creating specific active sites. nih.gov
Interface Effects : The interface between copper and zinc oxide (ZnO) is often considered the locus of catalytic activity. Theoretical modeling suggests that this interface facilitates the binding and activation of reactants. researchgate.netresearchgate.net The structure of the copper substrate can influence the catalytic performance of the ZnO-copper interface. researchgate.net
Role of Copper : In ZnO-based systems, copper clusters can act as catalytically active sites. Models suggest that copper can segregate to the surface of ZnO, where it can facilitate reactions. rsc.org The interaction between copper and the ZnO support can also lead to the formation of unique active sites, such as Cu⁺–Zn⁰ centers. acs.org
Intermediate Stabilization : Theoretical modeling helps identify stable intermediates on the catalyst surface. For instance, in CO₂ hydrogenation over Cu/ZnO catalysts, zinc formate (B1220265) has been identified as a principal reactive intermediate, and its formation and subsequent hydrogenation are facilitated by the intimate contact between copper and zinc phases. nih.gov
Table 2: Focus of Computational Models for Heterogeneous Cu-Zn Systems
| Modeling Approach | System Studied | Key Insights Gained |
| DFT & Minima Hopping | ZnₓCuᵧO₂ clusters on Zirconia | Structure, composition, and stability of sub-nano size species. acs.org |
| Machine-Learning Molecular Dynamics | Zn deposition on Cu(997) surface | Elucidation of the surface alloying process and formation of active sites. nih.gov |
| Operando Spectroscopy & Theoretical Modeling | Cu/ZnO catalysts | Identification of key reactive intermediates (e.g., zinc formate) on the catalyst surface. nih.gov |
| DFT | ZnO growth on Cu(111) surfaces | Understanding the role of morphology and the metal-oxide interface in catalytic mechanisms. researchgate.net |
Advanced Applications of Zinc Copper Couple in Organic Synthesis
: The Simmons-Smith Cyclopropanation Reaction
The Simmons-Smith reaction, a cornerstone of modern organic synthesis, utilizes a zinc-copper couple to achieve the stereospecific cyclopropanation of alkenes. nih.govnumberanalytics.com First reported by Howard E. Simmons and Ronald D. Smith in 1958, this method involves an organozinc carbenoid that reacts with an alkene or alkyne to form a cyclopropane (B1198618) ring. thermofisher.comwikipedia.orgnumberanalytics.com The this compound, an alloy of zinc and copper, serves as an activated source of zinc for the formation of the reactive organozinc intermediate from diiodomethane (B129776). wikipedia.org This reaction is highly valued for its reliability, stereospecificity, and broad functional group tolerance. researchgate.net
Mechanistic Insights into Methylene (B1212753) Transfer and Stereoselectivity
The mechanism of the Simmons-Smith reaction is a well-studied process that begins with the formation of an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), from the reaction of diiodomethane with the this compound. numberanalytics.commasterorganicchemistry.com This carbenoid is not a free carbene but a metal-associated species, which accounts for its unique reactivity and selectivity. masterorganicchemistry.com
The key methylene transfer step is understood to be a concerted, cheletropic reaction. wikipedia.org It proceeds through a three-centered, "butterfly-type" transition state where the methylene group is delivered to the alkene. mdpi.comchemistry-reaction.com In this transition state, two new carbon-carbon bonds are formed simultaneously as the carbon-zinc bond is cleaved and the alkene's π-bond is broken. organicchemistrytutor.com
A defining feature of the Simmons-Smith reaction is its high stereospecificity. The stereochemistry of the starting alkene is faithfully retained in the cyclopropane product. numberanalytics.comwikipedia.org This means that a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will result in a trans-disubstituted cyclopropane. chemistry-reaction.com This stereospecificity is a direct consequence of the concerted mechanism, which does not involve intermediates that could allow for bond rotation. masterorganicchemistry.comorganicchemistrytutor.com
Furthermore, the reaction exhibits notable diastereoselectivity, particularly with substrates containing directing groups. The presence of a hydroxyl group in an allylic or homoallylic alcohol, for instance, can direct the cyclopropanation to occur on the same face (syn) of the molecule. wikipedia.orgyoutube.com This is attributed to the coordination of the zinc atom of the carbenoid with the oxygen of the hydroxyl group, which pre-associates the reagent on one face of the double bond before the methylene transfer occurs. researchgate.netacs.orgnih.gov
Substrate Scope and Functional Group Tolerance in Cyclopropanation
The Simmons-Smith reaction is renowned for its broad substrate scope and compatibility with a wide array of functional groups, a significant advantage in multistep syntheses. wikipedia.orgresearchgate.net The electrophilic nature of the zinc carbenoid means that electron-rich alkenes, such as enol ethers, react more rapidly than electron-poor ones. researchgate.netchemistry-reaction.com
The reaction tolerates numerous functional groups that are often sensitive to other organometallic reagents. These include:
Alcohols wikipedia.org
Ethers wikipedia.org
Aldehydes and Ketones wikipedia.org
Carboxylic acids and their derivatives wikipedia.org
Alkynes wikipedia.orgtcichemicals.com
Silanes and Stannanes wikipedia.org
Even vinyl halides can be effectively cyclopropanated. wikipedia.org However, certain limitations exist. Highly sterically hindered alkenes may react slowly or not at all. chemistry-reaction.com Additionally, N-substituted alkenes can sometimes lead to N-alkylation as a competing side reaction, which can be mitigated by using a protecting group on the nitrogen, though this may decrease the alkene's nucleophilicity and lower the yield. wikipedia.org
| Functional Group Compatibility in Simmons-Smith Reaction |
| Tolerated Groups |
| Alcohols, Ethers, Carbonyls (Ketones, Aldehydes) |
| Esters, Amides, Carboxylic Acids |
| Alkynes, Halides (Fluoro, Bromo, Iodo) |
| Sulfones, Sulfonates, Silanes, Stannanes |
| Potentially Problematic Groups |
| Amines (may undergo N-alkylation) |
Asymmetric Cyclopropanation Strategies and Chiral Induction
Achieving enantioselectivity in cyclopropanation is crucial for the synthesis of chiral molecules, and several successful strategies have been developed for the Simmons-Smith reaction. nih.govmdpi.com These methods primarily rely on introducing a source of chirality to influence the facial selectivity of the methylene transfer.
One of the most effective approaches involves substrate-controlled diastereoselective reactions, particularly with chiral allylic alcohols. wiley-vch.de The hydroxyl group of the chiral alcohol coordinates to the zinc reagent, directing the cyclopropanation to one of the two diastereotopic faces of the alkene, often with very high selectivity. researchgate.netwiley-vch.de
Another powerful strategy is the use of stoichiometric chiral auxiliaries or chiral ligands that modify the zinc carbenoid. Chiral additives can create a chiral environment around the reactive center, inducing enantioselectivity in the cyclopropanation of achiral alkenes. researchgate.net For example, enantiomerically pure dioxaborolane ligands have been used to achieve high levels of asymmetric induction. chemtube3d.com More recently, chiral aziridine-phosphine ligands have been shown to be effective promoters for the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, yielding products with high enantiomeric excess. mdpi.com These ligand-based approaches avoid the need to covalently attach and later remove a chiral auxiliary from the substrate. nih.gov
Methodological Advancements: Furukawa and Molander Modifications
Over the years, several modifications to the original Simmons-Smith protocol have been developed to enhance its reactivity, scope, and convenience.
The Furukawa modification , developed in 1966, employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane in place of the this compound. nih.govtcichemicals.com This homogenous system often provides superior results, especially for unfunctionalized and less reactive alkenes. wikipedia.org The Furukawa reagent is generally more reactive and can be used over a broader range of temperatures. nih.gov It has become a preferred method in modern organic synthesis for its efficiency and reproducibility. nih.govnih.gov
The Molander modification utilizes samarium-based reagents. Specifically, the use of iodo- or chloromethyl samarium iodide, generated from samarium iodide (SmI₂), is particularly effective for the cyclopropanation of allylic alcohols. thermofisher.comthermofisher.com This method offers an alternative pathway for specific substrate classes.
Continuous-Flow Cyclopropanation Methodologies for Enhanced Safety and Efficiency
The application of continuous-flow technology to the Simmons-Smith reaction represents a significant methodological advancement, addressing issues of safety, scalability, and efficiency. researchgate.net Flow chemistry procedures can offer superior mass and heat transfer compared to traditional batch processes, making them well-suited for industrial applications. researchgate.net
Researchers have developed flow systems where a solution of the alkene and diiodomethane is passed through a packed-bed reactor containing the this compound. thieme-connect.com This setup allows for the in situ generation of the reactive zinc carbenoid, which immediately reacts with the substrate. researchgate.netthieme-connect.com This approach offers several advantages:
Enhanced Safety: The continuous generation and immediate consumption of the potentially hazardous organometallic reagent minimize risks associated with its accumulation in batch reactors. researchgate.net
Increased Efficiency: Residence times can be very short, often on the order of minutes, leading to high throughput. researchgate.net A production rate of 3.59 grams per hour has been demonstrated in a scaled-up experiment. researchgate.net
Scalability: Flow processes are often more easily and reliably scaled up than batch reactions. thieme-connect.com
This methodology has been successfully applied to the synthesis of various cyclopropanes and has been used in the synthesis of the drug candidate Ropanicant, demonstrating its practical utility. thieme-connect.com
Applications in Complex Molecule Total Synthesis
The stereospecificity and functional group tolerance of the Simmons-Smith reaction have made it an invaluable tool in the total synthesis of complex, biologically active natural products and pharmaceuticals. nih.govmdpi.comnih.gov The cyclopropane motif is a structural feature in many important molecules, including terpenoids, alkaloids, and polyketides. mdpi.comnih.gov
Notable examples where the Simmons-Smith cyclopropanation was a key step include:
(+)-Curacin A: An antimitotic agent whose synthesis by Shigeo Iwasaki's team utilized the Simmons-Smith reaction to construct the crucial cyclopropane ring. thermofisher.comthermofisher.com
(+)-Trans-chrysanthemic acid: A component of pyrethroid insecticides, its synthesis showcases the utility of this reaction. nih.gov
Terpenoids: The reaction has been used to form cyclopropane rings in terpenes such as presqualene diphosphate. numberanalytics.com
Alkaloids: It has been employed in synthetic routes toward complex alkaloids. numberanalytics.com
Pharmaceuticals: The reaction is used in the synthesis of drugs like the CGRP receptor antagonist Ropanicant and the kinase inhibitor Lenvatinib. nih.govthieme-connect.com
These applications underscore the power of the this compound in facilitating the construction of complex molecular architectures with high levels of stereocontrol. numberanalytics.com
Reformatsky Reaction and Zinc Enolate Chemistry
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound, mediated by metallic zinc. byjus.com The use of a this compound, an activated form of zinc, often leads to higher yields and faster reaction times compared to standard zinc dust. sciencemadness.orgadichemistry.com This reaction is a valuable alternative to traditional aldol (B89426) condensations because the organozinc reagents, known as Reformatsky enolates, are less basic and can be formed in the presence of enolizable carbonyl functionalities without significant side reactions. byjus.comnrochemistry.comlibretexts.org
Mechanism of Zinc Insertion and Organozinc Enolate Formation
The reaction mechanism begins with the direct insertion of zinc metal into the carbon-halogen bond of an α-haloester in an oxidative addition step. byjus.comlibretexts.orgwikipedia.orgwikipedia.org This process is facilitated by the activated surface of the this compound. sciencemadness.org This insertion forms an organozinc reagent, specifically an ester-stabilized organozinc halide, often referred to as a Reformatsky enolate. nrochemistry.comorganic-chemistry.org
Key mechanistic steps are as follows:
Oxidative Addition: The zinc metal undergoes a two-step process involving an initial oxidative addition to form a surface-bound organozinc intermediate. nih.gov This is the rate-determining step, where the metal inserts into the carbon-halogen bond. nrochemistry.comwikipedia.org
Dimerization and Rearrangement: The resulting organozinc compound dimerizes and subsequently rearranges to form two zinc enolates. byjus.comnrochemistry.comlibretexts.orgwikipedia.org X-ray crystallographic studies of the tetrahydrofuran (B95107) (THF) complexes have revealed that these reagents exist as cyclic eight-membered dimers in the solid state. libretexts.orgwikipedia.org These structures feature zinc atoms that are simultaneously bonded to both oxygen and carbon. wikipedia.org
Enolate Formation: The initially formed C-Zn enolate can rearrange to the more stable Oxygen-Zinc (O-Zn) enolate through coordination. wikipedia.org The presence of activating agents like lithium chloride can accelerate the solubilization of these organozinc intermediates from the metal surface into the solution. nih.gov
Stereochemical Control in Reformatsky Condensations
The stereochemical outcome of the Reformatsky reaction is largely dictated by the geometry of the transition state during the addition of the zinc enolate to the carbonyl compound. The accepted model involves a six-membered chair-like transition state where the oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate dimer. nrochemistry.comlibretexts.orgwikipedia.org
The stereoselectivity is influenced by the steric demands of the substituents on both the enolate and the carbonyl compound. In the chair-like transition state, substituents prefer to occupy equatorial positions to minimize steric hindrance. This preference determines the facial selectivity of the addition and, consequently, the stereochemistry of the resulting β-hydroxy ester. nih.gov For instance, in reactions involving N-sulfinyl ketimines (in aza-Reformatsky reactions), the stereochemistry is explained by a six-membered transition state where zinc coordinates to the sulfinyl oxygen, and the substituents arrange to minimize steric repulsions, leading to high diastereoselectivity. nih.gov
Reductive Transformations Catalyzed or Mediated by this compound
The this compound is a versatile reducing agent used in a variety of reductive transformations in organic synthesis. wikipedia.org Its enhanced reactivity compared to zinc dust stems from the activation of the zinc surface by copper. sciencemadness.orgwikipedia.org It is employed for the reduction of electron-deficient multiple bonds and as a dehalogenating agent. wikipedia.orgnih.gov
Selective Reduction of Carbon-Carbon Multiple Bonds
This compound demonstrates notable chemoselectivity in the reduction of carbon-carbon multiple bonds, particularly those activated by adjacent electron-withdrawing groups.
Activated olefins, characterized by a carbon-carbon double bond conjugated with electron-withdrawing groups, are efficiently reduced to their corresponding saturated compounds by the this compound. rsc.orgrsc.org The reaction is typically carried out in a protic solvent like boiling methanol (B129727). rsc.orgrsc.org This method is effective for a range of substrates, including α,β-unsaturated ketones, nitriles, and esters. rsc.orgyoutube.comrsc.org The this compound provides a convenient and high-yielding method for this transformation. rsc.orgrsc.org Isolated, non-activated alkenes are generally not reduced under these conditions, highlighting the chemoselectivity of the reagent. youtube.com
| Substrate | Product | Yield (%) |
| 2,3-Diphenylacrylonitrile | 2,3-Diphenylpropionitrile | 98 |
| 1,5-Diphenylpent-1-en-3-one | 1,5-Diphenylpentan-3-one | 95 |
| 2-Benzoyl-3-phenylacrylonitrile | 2-Benzoyl-3-phenylpropionitrile | 98 |
| This table presents selected research findings on the reduction of activated olefins using a this compound in refluxing methanol or methanol-water. Data sourced from rsc.org. |
The reduction of alkynes using a this compound provides a valuable method for the stereoselective synthesis of cis-(Z)-alkenes. youtube.com This approach serves as an alternative to other methods like hydrogenation with Lindlar's catalyst. youtube.comresearchgate.net The reaction proceeds with high stereoselectivity, delivering the Z-isomer as the major product. youtube.com
The proposed mechanism involves the coordination of the alkyne to the zinc metal surface, followed by a single electron transfer to form a radical anion intermediate. youtube.com A second electron transfer produces a dianionic species, which is then protonated by the solvent (e.g., methanol) to yield the cis-alkene. youtube.com This method is particularly useful because it complements dissolving metal reductions (e.g., Na/NH₃), which typically produce trans-(E)-alkenes. youtube.com
| Alkyne Substrate | Reagents | Product | Stereochemistry |
| Internal Alkyne | Zn-Cu, Methanol | Alkene | cis (Z) |
| Terminal Alkyne | Zn-Cu, Methanol | Alkene | cis (Z) |
| This table summarizes the general stereochemical outcome for the reduction of alkynes using a this compound. Data sourced from youtube.com. |
Dehalogenation and Reductive Elimination Reactions
The this compound is a versatile reagent for dehalogenation and reductive elimination reactions in organic synthesis. Its efficacy stems from the enhanced reactivity of zinc when activated by copper, facilitating single-electron transfer processes that are central to these transformations. wikipedia.org
Reductive Elimination of Epoxides to Olefins
A significant application of the this compound is the direct, single-step reductive elimination of epoxides to yield olefins. acs.orgacs.org This deoxygenation reaction provides a valuable method for converting epoxides, which are readily available through various epoxidation methods, back into their corresponding alkenes. The reaction is typically carried out by treating the epoxide with a this compound in a protic solvent like ethanol (B145695), often under reflux conditions. acs.org
The scope of this reaction is broad, encompassing epoxides derived from various classes of organic molecules, including sesquiterpenes, steroids, styrenes, stilbenes, and octenes. acs.org The stereochemistry of the starting epoxide often influences the stereochemical outcome of the resulting olefin, although this is not always strictly stereospecific. For instance, studies have shown that cis-epoxides can yield trans-olefins, while trans-epoxides may produce cis-olefins as the major product. psu.edu The reaction mechanism is thought to involve the transfer of electrons from the zinc surface to the epoxide ring, leading to the cleavage of the carbon-oxygen bonds and the formation of the alkene.
Table 1: Examples of Reductive Elimination of Epoxides with this compound
| Epoxide Substrate | Product Olefin | Yield (%) | Reference |
|---|---|---|---|
| Stilbene Oxide | Stilbene | High | acs.org |
| Styrene Oxide | Styrene | High | acs.org |
| Eupachloroxin (a sesquiterpene) | Eupatundin | - | acs.org |
Yields are reported as "High" where specific percentages were not provided in the source material.
Dehalogenation of Alkyl Halides and Other Halogenated Substrates
The this compound is widely employed as a dehalogenating agent, capable of reducing a variety of halogenated organic compounds to their corresponding hydrocarbons. wikipedia.orgacs.org This reaction, known as reductive dehalogenation or hydrodehalogenation, involves the replacement of a halogen atom with a hydrogen atom. acs.org The reaction is typically performed by treating the halogenated substrate with the this compound in a protic solvent such as ethanol or aqueous dimethylformamide (DMF). acs.orgyoutube.compsu.edu
The reactivity of the carbon-halogen bond towards reduction generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. acs.org This trend allows for selective dehalogenation in polyhalogenated compounds. For example, alkyl iodides are reduced more readily than alkyl bromides or chlorides. doubtnut.comvedantu.com
A particularly useful application is the dehalogenation of vicinal dihalides (compounds with halogens on adjacent carbons) to form alkenes. stackexchange.comdoubtnut.comdoubtnut.comyoutube.com This reaction proceeds via an E2-like elimination mechanism facilitated by the zinc metal. The zinc inserts oxidatively into a carbon-halogen bond, forming an organozinc intermediate which then eliminates the second halogen to form a double bond. stackexchange.com The reaction is also effective for the reduction of α,α'-dibromo ketones. wikipedia.org
Table 2: Substrate Scope for Dehalogenation by this compound
| Substrate Type | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Alkyl Iodides/Bromides | Alkanes | Zn-Cu, Ethanol | youtube.comdoubtnut.comvedantu.com |
| Aryl Halides | Arenes | Zn, aq. NH4Cl, THF | psu.edu |
| Vicinal Dihalides | Alkenes | Zn-Cu, Alcohol | doubtnut.comdoubtnut.com |
Reductive Coupling of Carbonyl Compounds (e.g., McMurry Coupling)
The this compound plays a crucial role as a co-reductant in the McMurry reaction, a powerful method for the reductive coupling of two aldehyde or ketone molecules to form an alkene. wikipedia.orgslideshare.net The reaction itself is mediated by low-valent titanium species, which are generated in situ from a titanium halide salt, typically titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄). wikipedia.orgalfa-chemistry.com
The function of the this compound is to reduce the higher-valent titanium salt to the active low-valent titanium species (often formally Ti(0)), which then facilitates the coupling reaction. youtube.comwikipedia.orgyoutube.com Optimized procedures often employ a combination of the dimethoxyethane (DME) complex of TiCl₃ with a this compound for enhanced reactivity and yield. wikipedia.orgsciencemadness.org
The mechanism involves two main stages:
Pinacol Formation : Two carbonyl molecules are coupled via single-electron transfer from the low-valent titanium, forming a titanium-bound pinacolate (a 1,2-diolate) intermediate. youtube.comwikipedia.org
Deoxygenation : The titanium pinacolate complex undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product. wikipedia.org
This reaction is highly effective for synthesizing sterically hindered alkenes, such as tetraphenylethylene (B103901) from benzophenone, and has been applied in the total synthesis of complex molecules and molecular motors. wikipedia.org
Table 3: Role of this compound in McMurry Reaction
| Reactants | Reagents | Product | Function of Zn-Cu | Reference |
|---|---|---|---|---|
| 2 x Ketone/Aldehyde | TiCl₃, Zn-Cu couple, THF/DME | Alkene | Reduces Ti(III) to active low-valent Ti species | wikipedia.orgslideshare.netalfa-chemistry.comyoutube.com |
| Retinal | TiCl₃, LiAlH₄ (original method) | Carotene | (Illustrates alternative reductant) | wikipedia.org |
Generation and Reactivity of Organozinc Reagents for C-C Bond Formation
The this compound is instrumental in the in situ generation of organozinc reagents, which are valuable intermediates for forming new carbon-carbon bonds. wikipedia.org These reagents are generally less reactive and more functional-group-tolerant than their organolithium or Grignard counterparts, allowing for broader applications. researchgate.net
Conjugate Addition Reactions of Alkyl Iodides to Enones
A key application of the this compound is in mediating the conjugate addition (or 1,4-addition) of alkyl groups to α,β-unsaturated carbonyl compounds, such as enones. wikipedia.orgtaylorfrancis.com In this process, an alkyl iodide reacts with the this compound to form an organozinc iodide reagent in situ. youtube.comresearchgate.net This organozinc species then adds to the β-position of the enone, a process often catalyzed by copper salts (CuI or CuCN). sciencemadness.orgtaylorfrancis.com
Table 4: Conjugate Addition Mediated by this compound
| Alkyl Halide | Michael Acceptor (Enone) | Product | Key Features | Reference |
|---|---|---|---|---|
| Alkyl Iodide | α,β-Unsaturated Ketone | β-Alkylated Ketone | In situ formation of organozinc reagent | wikipedia.orgyoutube.comtaylorfrancis.com |
| Isopropyl Iodide | α,β-Unsaturated Alkene | Conjugate addition product | Forms a new C-C bond at the β-position | youtube.com |
Synthesis of Dichloroketene (B1203229) and Related Reactive Intermediates
The this compound is an effective reagent for the reductive generation of dichloroketene from trichloroacetyl chloride. sciencemadness.orgtandfonline.com Dichloroketene is a highly reactive intermediate that cannot be isolated but can be trapped in situ, most commonly through [2+2] cycloaddition reactions with alkenes or alkynes. sciencemadness.org
The reaction involves the reduction of trichloroacetyl chloride with the this compound in an ethereal solvent. The resulting dichloroketene readily reacts with a wide range of unsaturated substrates present in the reaction mixture. Its cycloaddition with alkenes produces dichlorocyclobutanones, which are versatile synthetic intermediates that can be further transformed, for example, by reductive dehalogenation to yield cyclobutanones. chemspider.com Similarly, reaction with acetylenes affords 4,4-dichlorocyclobutenones. tandfonline.com While effective, this method can be sensitive to the preparation and activity of the this compound, with alternative methods using zinc dust and sonication also being developed. tandfonline.com
Table 5: Generation and Trapping of Dichloroketene
| Precursor | Reagent | Reactive Intermediate | Trapping Agent | Product | Reference |
|---|---|---|---|---|---|
| Trichloroacetyl Chloride | Zn-Cu couple, Ether | Dichloroketene | Styrene (Alkene) | 2,2-dichloro-3-phenylcyclobutanone | sciencemadness.orgchemspider.com |
Preparation of 2-Oxyallyl Cations for Cycloaddition Reactions
The generation of 2-oxyallyl cations from α,α'-dihaloketones using a this compound is a powerful method for the construction of cyclic compounds, particularly through [4+3] cycloaddition reactions. This approach provides access to seven-membered rings, which are common structural motifs in many natural products and other biologically active molecules.
The reaction is initiated by the reductive dehalogenation of an α,α'-dihaloketone with the this compound. This process is believed to proceed through a two-electron reduction of the dihaloketone to form a zinc enolate, which then eliminates the second halide to generate the 2-oxyallyl cation intermediate. This reactive species can then be trapped in situ by a suitable diene, such as furan (B31954) or cyclopentadiene, to yield the corresponding [4+3] cycloadduct. The use of freshly prepared, highly active this compound is often crucial for the success of these reactions. acs.orgnih.gov
The stereochemistry of the cycloaddition is a key aspect of this methodology. The reaction of symmetrically substituted oxyallyl cations with cyclic dienes typically proceeds with high stereoselectivity. For instance, the cycloaddition of the oxyallyl cation generated from 2,4-dibromo-3-pentanone (B1589330) with furan yields predominantly the exo-adduct. researchgate.net The stereochemical outcome can be influenced by the substituents on both the oxyallyl cation and the diene, as well as the reaction conditions.
The scope of the diene component in these cycloadditions is broad and includes various substituted furans and cyclopentadienes. The reaction with furan derivatives provides access to 8-oxabicyclo[3.2.1]oct-6-en-3-one systems, which are versatile synthetic intermediates.
Table 1: Examples of [4+3] Cycloaddition Reactions using this compound
| α,α'-Dihaloketone | Diene | Product | Yield (%) | Reference |
| 1,3-Dibromoacetone | Furan | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 50-60 | acs.org |
| 2,4-Dibromo-3-pentanone | Furan | 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 75 | researchgate.net |
| 1,3-Dibromo-1,3-diphenylacetone | Furan | 2,4-Diphenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 80 | acs.org |
| Tetrabromoacetone | Furan | 2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one | 65 | acs.org |
Intramolecular C-H Insertion Reactions
The intramolecular C-H insertion of carbenes and carbenoids is a powerful tool for the synthesis of cyclic compounds through the formation of a new carbon-carbon bond at an unactivated C-H site. While this transformation is well-established for carbenoids generated from diazo compounds using transition metals like rhodium, copper, and gold, the direct involvement of the this compound in promoting such reactions is not extensively documented in the scientific literature. nih.govnih.gov
The primary role of the this compound is in the generation of zinc carbenoids, most notably for the Simmons-Smith cyclopropanation reaction. acsgcipr.org This reaction involves the formation of an organozinc intermediate, (iodomethyl)zinc iodide, which then transfers a methylene group to an alkene. While this is a type of insertion into a C=C double bond, it is mechanistically distinct from the direct insertion into a C-H single bond.
Research on intramolecular C-H insertion reactions has predominantly focused on the use of α-diazocarbonyl compounds as carbene precursors in the presence of various transition metal catalysts. nih.govnih.gov These catalysts facilitate the formation of a metal-carbene intermediate which then undergoes the C-H insertion. There is a lack of clear evidence in the reviewed literature for the this compound being used to generate carbenoids from precursors like diazo compounds to effect intramolecular C-H insertion reactions in a manner analogous to other transition metals. The reactivity of zinc carbenoids generated via the Simmons-Smith protocol is primarily directed towards cyclopropanation of alkenes rather than insertion into C-H bonds.
Formylation of Perfluoroalkyl Iodides
The introduction of a formyl group (-CHO) into perfluoroalkyl chains is a valuable transformation for the synthesis of perfluoroalkyl aldehydes, which are important building blocks in medicinal and materials chemistry. A method for the formylation of perfluoroalkyl iodides involves the use of a this compound to generate a perfluoroalkylzinc reagent, which is then trapped with a suitable formylating agent.
The reaction is initiated by the insertion of activated zinc, prepared as a this compound, into the carbon-iodine bond of a perfluoroalkyl iodide (RfI). This step forms a perfluoroalkylzinc iodide intermediate (RfZnI). This organozinc species is then reacted in situ with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) can serve as an effective "formyl anion" equivalent in this context. researchgate.net The perfluoroalkylzinc reagent adds to the carbonyl group of DMF, and subsequent hydrolysis of the resulting intermediate furnishes the desired perfluoroalkyl aldehyde.
This one-pot procedure offers a convenient route to perfluoroalkyl aldehydes from readily available starting materials. The activation of zinc by copper is often essential for the efficient formation of the organozinc intermediate under mild conditions.
Table 2: Formylation of Perfluoroalkyl Iodides using this compound and DMF
| Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| Perfluoro-n-butyl iodide | Perfluoro-n-butanal | Good to Excellent | researchgate.net |
| Perfluoro-n-hexyl iodide | Perfluoro-n-hexanal | Good to Excellent | researchgate.net |
| Perfluoro-n-octyl iodide | Perfluoro-n-octanal | Good to Excellent | researchgate.net |
Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Zinc-Copper Couple Variants and Analogues
The classical this compound, while effective, has prompted the development of numerous variants and analogues to address limitations such as substrate scope and reaction conditions. These next-generation reagents often offer improved performance and broader applicability in organic synthesis.
One of the earliest and most significant modifications was the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of zinc metal. nih.govwikipedia.org This homogeneous system often provides more reproducible results and is particularly effective for the cyclopropanation of challenging substrates like cationically polymerizable olefins. nih.govwikipedia.org Another key development is the Denmark modification , which employs chloroiodomethane (B1360106) (ClCH₂I) with diethylzinc, creating a more reactive carbenoid species. nih.gov
Further expanding the toolkit, the Shi modification introduced the use of a trifluoroacetic acid (CF₃CO₂H) additive with diethylzinc and diiodomethane (B129776). wikipedia.org This generates a more nucleophilic zinc carbenoid, CF₃CO₂ZnCH₂I, which can effectively cyclopropanate electron-deficient alkenes that are poor substrates for the traditional Simmons-Smith reaction. wikipedia.org
Beyond zinc-based systems, researchers have explored analogues using other metals. For instance, iodo- or chloromethyl samarium iodide, employed in the Molander modification , has shown utility in the cyclopropanation of allylic alcohols. thermofisher.com Transition metal catalysis has also emerged as a powerful strategy. For example, a cobalt-pyridine-diimine complex has been shown to catalyze Simmons-Smith-type cyclopropanations with high regioselectivity, discriminating between alkenes based on their substitution patterns. nih.gov A zinc-silver couple has also been reported to give better yields and shorter reaction times in some cases. thermofisher.com
Table 1: Comparison of Selected this compound Variants and Analogues
| Variant/Analogue | Reagents | Key Advantage(s) | Typical Substrates |
| Classical Simmons-Smith | Zn-Cu, CH₂I₂ | General applicability, stereospecificity. wikipedia.orgtcichemicals.com | Unfunctionalized alkenes. wikipedia.org |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Improved reproducibility, faster reactions. wikipedia.orgtcichemicals.com | Cationically polymerizable olefins, carbohydrates. wikipedia.org |
| Denmark Modification | Et₂Zn, ClCH₂I | Increased reactivity. nih.gov | Less reactive alkenes. nih.gov |
| Shi Modification | Et₂Zn, CH₂I₂, CF₃CO₂H | Cyclopropanation of electron-deficient alkenes. wikipedia.org | Vinyl boronates, unfunctionalized alkenes. wikipedia.org |
| Cobalt-Catalyzed | Co(PDI)Br₂, Zn, CH₂Br₂ | High regioselectivity for polyalkenes. nih.gov | Terpene derivatives, conjugated dienes. nih.gov |
Integration with Green Chemistry Principles
In line with the growing emphasis on sustainable chemical practices, significant efforts have been made to integrate the use of the this compound with the principles of green chemistry. This includes performing reactions in environmentally benign solvents and developing sustainable synthesis protocols for the reagent itself.
Reactions in Aqueous Media and Bio-Based Solvents
Traditionally, Simmons-Smith reactions and other transformations employing the this compound are conducted in ethereal solvents. wikipedia.org However, the development of protocols in aqueous media is a key goal of green chemistry. Research has demonstrated the feasibility of copper-catalyzed N-arylation and O-arylation reactions in water, utilizing a recyclable catalytic system. rsc.org While not a direct use of the this compound, this highlights the potential for developing water-tolerant organometallic systems. The reduction of certain functional groups using this compound in protic solvents like ethanol (B145695) or methanol (B129727) has been documented, suggesting a degree of compatibility with greener solvent systems. youtube.comshaalaa.com The challenge remains in preventing the rapid decomposition of the reactive organozinc intermediates in aqueous environments. Research into reactions in bio-based solvents is still an emerging area, with the potential to further reduce the environmental impact of these transformations.
Sustainable and Environmentally Benign Synthesis Protocols
The preparation of the this compound itself is a target for green chemistry innovations. Traditional methods often involve the use of acids and generate salt waste. wikipedia.orgMechanochemistry , through techniques like ball milling, offers a solvent-free or low-solvent alternative for synthesizing highly active nanomaterials. rsc.org This approach has been successfully used to prepare zinc bionanohybrids with enhanced enzyme-like activity, demonstrating the potential of mechanochemical methods for creating active and sustainable catalysts. rsc.org Applying such solvent-free activation methods to the preparation of the this compound could drastically reduce waste and energy consumption. dtu.dk For example, a highly active this compound can be prepared by the reduction of cupric oxide with zinc powder in the solid state under a hydrogen atmosphere at elevated temperatures, avoiding the use of aqueous acid washes. orgsyn.org
Expanding the Catalytic Role of this compound Beyond Stoichiometric Usage
A major research thrust is the transition from stoichiometric to catalytic use of the this compound or its variants. This shift is crucial for improving atom economy and reducing metal waste. The development of catalytic enantioselective Simmons-Smith reactions represents a significant advance in this area. acs.org
In these systems, a substoichiometric amount of a chiral ligand is used to generate a chiral catalyst in situ, which then facilitates the cyclopropanation with high enantioselectivity. For instance, a catalyst generated from a chiral bis(sulfonamide) ligand, diethylzinc, and zinc iodide has been shown to effectively promote the cyclopropanation of a wide range of allylic alcohols using only 10 mol % of the promoter. acs.org Key to the success of these catalytic cycles is the in situ regeneration of the active catalytic species.
Transition metal catalysis also offers a pathway to move beyond stoichiometric zinc usage. As mentioned, cobalt complexes can catalyze Simmons-Smith type reactions, where the transition metal center plays the primary role in the methylene (B1212753) transfer, and the zinc acts as a stoichiometric reductant. nih.gov This approach opens the door to designing more complex catalytic systems where the this compound's role is primarily regenerative.
Interdisciplinary Applications and Cross-Coupling Reactions
The utility of the this compound and the organozinc reagents derived from it extends far beyond simple cyclopropanation, finding applications in diverse, interdisciplinary fields. routledge.com Its role in the synthesis of complex natural products and pharmaceuticals is well-established. nih.gov Furthermore, the principles of zinc-copper bimetallic systems are relevant in materials science, for example, in the study of Cu-Zn surface alloys for industrial catalysts and the development of lead-free solders where zinc is added to tin-based alloys to interact with copper substrates. acs.orgresearchgate.net
In the realm of synthetic methodology, the this compound is a key player in various cross-coupling reactions . Organozinc reagents, which can be prepared using the this compound, are the nucleophilic partners in the Negishi coupling , a powerful palladium- or nickel-catalyzed reaction for forming carbon-carbon bonds. acs.org The this compound is also used to generate zinc enolates for Reformatsky-type reactions and for conjugate additions of alkyl groups to α,β-unsaturated carbonyl compounds. youtube.comsciencemadness.org
Recent advances in copper catalysis have also opened new avenues for cross-coupling. While not always employing the classic this compound, these reactions often involve organozinc nucleophiles and highlight the synergistic relationship between copper and zinc in catalysis. beilstein-journals.org For example, copper-catalyzed asymmetric allylic substitution reactions can utilize organozinc reagents to form new stereogenic centers with high regioselectivity. beilstein-journals.org The combination of electrochemistry with copper catalysis is also an emerging frontier for sustainable cross-coupling reactions. beilstein-journals.org
Table 2: Selected Interdisciplinary and Cross-Coupling Applications
| Application Area | Specific Reaction Type | Role of Zinc/Copper System | Significance |
| Natural Product Synthesis | Simmons-Smith Cyclopropanation | Stereospecific formation of cyclopropane (B1198618) rings. nih.gov | Construction of complex molecular architectures in bioactive compounds. nih.gov |
| Organic Methodology | Negishi Cross-Coupling | Formation of the organozinc nucleophile. acs.org | Versatile C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation. acs.org |
| Organic Methodology | Conjugate Addition | Generation of alkyl zinc reagents for 1,4-addition. wikipedia.orgsciencemadness.org | Formation of carbon-carbon bonds at the β-position of enones. sciencemadness.org |
| Materials Science | Methanol Synthesis Catalysis | Model for the active Cu/ZnO surface alloy. nih.govresearchgate.net | Understanding industrial catalytic processes. dtu.dkacs.org |
| Materials Science | Lead-Free Solders | Zn addition to Sn-In solders to modify the interfacial reaction with Cu. researchgate.net | Improving the reliability of electronic components. researchgate.net |
Advanced Spectroscopic and Surface Science Investigations of the Couple Interface
A fundamental understanding of the this compound's structure and reactivity at the molecular level is crucial for its rational design and improvement. The exact nature of the "activation" of zinc by copper has long been a subject of speculation, with theories pointing to enhanced reactivity at the alloy surface. wikipedia.org Modern spectroscopic and surface science techniques are now providing unprecedented insights into this interface.
X-ray photoelectron spectroscopy (XPS) can be used to probe the elemental composition and chemical states of the surface of the this compound, revealing the presence of zinc and copper oxides which can influence reactivity. mdpi.com Studies on industrial methanol synthesis catalysts, which often consist of a Cu/ZnO/Al₂O₃ mixture, have used a combination of spectroscopic techniques to characterize the formation of a copper-zinc surface alloy . dtu.dkresearchgate.net Techniques like Auger spectroscopy can differentiate between metallic and oxidized zinc at the surface. researchgate.net
Circular Dichroism (CD) spectroscopy has been employed to study the coordination environment of copper(II) and zinc(II) in peptide complexes, providing insights into the binding preferences of these metals which can be extrapolated to understand the interactions in the bimetallic couple. nih.gov Spectroscopic studies on zinc finger peptides have shown that Cu(I) can displace Zn(II), and that the resulting copper-bound species has a different conformation, which can be monitored by CD and fluorescence spectroscopy. nih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT) , are becoming increasingly powerful tools for modeling the structure and interactions at the zinc-copper interface. researchgate.net Machine-learning-assisted molecular dynamics (MD) simulations have been used to model the formation of Cu-Zn surface alloys on copper single crystals at an atomic level, revealing that the alloying process often initiates at step edges and other surface defects. acs.orgnih.gov These computational studies, when coupled with experimental data from techniques like scanning tunneling microscopy (STM) and temperature-programmed desorption (TPD), provide a detailed picture of the dynamic nature of the zinc-copper interface and its role in catalysis.
Q & A
Q. How is a Zinc-Copper couple prepared for laboratory use in organic synthesis?
The this compound is typically prepared by immersing zinc strips or granules in a copper sulfate solution. details a method where zinc sheets are sequentially treated with dilute caustic soda, acid, and copper sulfate solution until a black copper deposit forms. The couple is then washed thoroughly to remove residual ions. For in situ preparation (e.g., in cyclopropanation reactions), mixing zinc dust with a cuprous halide (e.g., CuI) in an anhydrous solvent like THF is effective, eliminating the need for pre-formed reagents .
Q. What mechanistic role does the this compound play in cyclopropanation reactions?
In the Simmons-Smith reaction, the this compound reacts with diiodomethane (CH₂I₂) to generate a carbenoid intermediate. This species facilitates syn-addition to alkenes, forming cyclopropanes. The stereochemical outcome and reaction efficiency depend on the couple’s surface reactivity, which is enhanced by the copper coating on zinc. highlights that the carbenoid’s electrophilic nature allows it to target electron-rich double bonds, with yields improved by optimizing zinc activation (e.g., acid washing) and solvent choice .
Advanced Research Questions
Q. How does the reactivity of Zinc-Copper compare to Zinc-Silver couples in dihalomethane reactions?
Zinc-Silver couples exhibit higher reactivity toward diiodomethane, enabling faster cyclopropanation and reduced reaction times compared to Zinc-Copper. notes that Zinc-Silver requires smaller reagent excesses (≤2 equivalents) and achieves higher yields (e.g., 85–90% for siloxy-cyclopropanes). However, Zinc-Copper couples are preferred for substrates sensitive to over-reduction, as their milder reactivity minimizes side reactions. Reactivity differences stem from silver’s lower electronegativity, which accelerates carbene formation .
Q. What experimental variables influence deuterium-labeling efficiency using the this compound?
Key factors include:
- Substrate structure : Secondary/tertiary halides (e.g., α,α-dichlorocyclobutanones) undergo faster reduction than primary halides .
- Deuterium source : D₂O or deuterated solvents must be rigorously anhydrous to prevent proton contamination.
- Temperature : Elevated temperatures (40–60°C) improve kinetics but may reduce isotopic purity due to side reactions.
- Couple activation : Pre-treatment with HCl enhances surface reactivity, as shown in for dibromocyclopropane deuteration (>98% isotopic purity) .
Q. How can reaction conditions be optimized for Zinc-Copper-mediated reduction of polychlorinated biphenyls (PCBs)?
outlines a column-based system where Zinc-Copper couples (21.8% w/w in sand) achieve >99% PCB reduction. Optimization parameters include:
- Particle size : Fine zinc powder (≤100 µm) maximizes surface area.
- Copper loading : 1 meq Cu²⁺ per gram of zinc ensures uniform deposition.
- Flow rate : 2–5 mL/min balances contact time with throughput.
- pH control : Acidic conditions (pH 3–5) prevent passivation of the zinc surface .
Methodological and Data Analysis Questions
Q. How should researchers address yield discrepancies when using differently prepared Zinc-Copper couples?
Variability often arises from inconsistent copper deposition or residual oxides on zinc. To standardize:
- Characterization : Use SEM-EDS to verify copper coverage (ideal: 50–70% surface area).
- Pre-activation : Treat zinc with 10% HCl for 5 minutes, followed by rapid rinsing ().
- Quality control : Test each batch via a benchmark reaction (e.g., cyclopropanation of styrene) and compare yields to literature values (e.g., 75–85% for 3-chloro-5,5-dimethylcyclohex-2-enone reduction, as in ) .
Q. What strategies mitigate polarization effects in electrochemical studies involving Zinc-Copper couples?
demonstrates that polarization reduces electromotive force (EMF) stability. Solutions include:
- Short-circuit duration : Limit to ≤1 minute to prevent zinc passivation.
- Additives : Introduce NH₄Cl or NH₄NO₃ to maintain ionic strength and minimize resistance.
- Post-polarization recovery : Allow 10–15 minutes off-circuit for EMF stabilization. Zinc-Iron couples exhibit faster recovery (≤2 minutes), making them preferable for prolonged experiments .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
